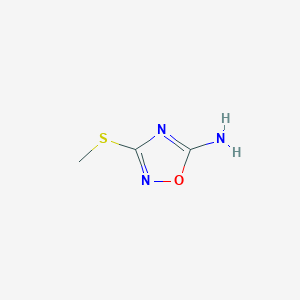

3-(Methylthio)-1,2,4-oxadiazol-5-amine

Description

Historical Perspectives and Evolution of 1,2,4-Oxadiazole (B8745197) Research

The synthesis of the 1,2,4-oxadiazole ring was first reported in 1884 by Tiemann and Krüger. Initially, these compounds were of primary interest to synthetic organic chemists. However, the 20th century saw a burgeoning interest in their potential biological activities. Early investigations laid the groundwork for what would become a highly active area of research, particularly from the mid to late 20th century onwards. The discovery that the 1,2,4-oxadiazole ring can act as a bioisostere for amide and ester groups was a significant turning point, propelling these heterocycles into the forefront of medicinal chemistry research. This bioisosteric relationship means that the 1,2,4-oxadiazole core can mimic the spatial arrangement and electronic properties of these common biological functional groups, often with improved metabolic stability. This has led to the incorporation of the 1,2,4-oxadiazole moiety into a wide array of drug candidates.

Structural Distinctiveness of the 1,2,4-Oxadiazole Ring System

The unique arrangement of heteroatoms in the 1,2,4-oxadiazole ring imparts it with distinct chemical and physical properties that are crucial to its function in various applications.

The oxadiazoles (B1248032) exist in four isomeric forms, distinguished by the relative positions of the two nitrogen atoms and one oxygen atom within the five-membered ring. These isomers are the 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazoles. The 1,2,3- and 1,2,5-isomers are generally less stable and less commonly encountered in pharmaceutical research. The 1,2,4- and 1,3,4-oxadiazoles, however, are both stable and have been extensively studied. The positional isomerism between the 1,2,4- and 1,3,4-oxadiazoles can have a profound impact on the biological activity and physicochemical properties of the molecule, including its dipole moment, solubility, and ability to form hydrogen bonds.

Table 1: Isomeric Forms of Oxadiazole

| Isomer | Ring Structure | Stability |

| 1,2,3-Oxadiazole | O-N-N-C-C | Generally unstable |

| 1,2,4-Oxadiazole | O-N-C-N-C | Stable |

| 1,2,5-Oxadiazole | O-N-C-C-N | Stable |

| 1,3,4-Oxadiazole (B1194373) | O-C-N-N-C | Stable |

This table is generated based on general chemical knowledge and may not reflect the stability of all substituted derivatives.

The 1,2,4-oxadiazole ring is an aromatic system, fulfilling Hückel's rule with six π-electrons delocalized across the five-membered ring. However, the presence of three electronegative heteroatoms (one oxygen and two nitrogens) results in a π-electron deficient system. This electron deficiency influences the ring's reactivity, making it susceptible to nucleophilic attack at the carbon atoms. The aromaticity of the 1,2,4-oxadiazole ring is considered to be moderate, which contributes to its relative stability while also allowing for a degree of reactivity that is useful in chemical synthesis. The electronic nature of the ring can be further modulated by the substituents at the 3- and 5-positions.

Rationale for Investigating 3-(Methylthio)-1,2,4-oxadiazol-5-amine

The specific substitution pattern of 3-(Methylthio)-1,2,4-oxadiazol-5-amine suggests a molecule designed with particular chemical and biological properties in mind, based on the known contributions of its functional groups.

The methylthio (-SCH₃) group is a common substituent in heterocyclic chemistry and is known to impart a range of useful properties. It is a moderately lipophilic group, which can influence a molecule's solubility and ability to cross biological membranes. The sulfur atom in the methylthio group is also capable of participating in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which can be important for binding to biological targets. Furthermore, the methylthio group can be a site for metabolic modification, which can influence the pharmacokinetic profile of a drug candidate. From a synthetic perspective, the methylthio group can be readily introduced and can also serve as a handle for further chemical transformations.

The presence of an amino (-NH₂) group at the 5-position of the 1,2,4-oxadiazole ring is of particular significance in medicinal chemistry. The amino group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor, allowing for strong interactions with biological macromolecules such as enzymes and receptors. This can be crucial for the biological activity of the molecule. The basicity of the amino group can also be important for salt formation, which can improve the solubility and bioavailability of a compound. Synthetically, the amino group provides a reactive site for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Overview of Academic Research Trajectories for 3-(Methylthio)-1,2,4-oxadiazol-5-amine

A comprehensive review of publicly available academic literature reveals that 3-(Methylthio)-1,2,4-oxadiazol-5-amine (CAS Number: 55864-39-6) is primarily recognized as a chemical intermediate and building block for further chemical synthesis rather than a subject of extensive independent biological investigation. scbt.comsmolecule.comevitachem.com Unlike the broader class of 5-amino-1,2,4-oxadiazoles which have been explored for various biological activities such as anti-inflammatory properties, the research trajectory for this specific methylthio-substituted compound is not well-documented in dedicated studies. nih.govnih.gov

The available information is largely confined to chemical databases and supplier catalogs, which characterize it by its fundamental physicochemical properties. scbt.comchemblink.com While research into related structures, such as other 3-substituted 5-amino-1,2,4-oxadiazoles or different isomers like 1,3,4-oxadiazoles, is abundant, specific and detailed findings on the synthesis, biological evaluation, or mechanistic studies of 3-(Methylthio)-1,2,4-oxadiazol-5-amine are conspicuously limited. nih.govmdpi.com

Consequently, an in-depth analysis of its academic research trends, including detailed findings or the evolution of its scientific exploration, cannot be constructed from the current body of accessible scientific literature. The compound remains a sparsely investigated entity, with its potential yet to be fully unlocked and documented through dedicated academic inquiry.

Below is a table summarizing the basic identification details for the compound.

| Property | Value |

| Compound Name | 3-(Methylthio)-1,2,4-oxadiazol-5-amine |

| CAS Number | 55864-39-6 |

| Molecular Formula | C₃H₅N₃OS |

| Molecular Weight | 131.16 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-8-3-5-2(4)7-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHFEVITMKZCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319372 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55864-39-6 | |

| Record name | 55864-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways of 1,2,4 Oxadiazole Systems

Reactivity Profiles of the 1,2,4-Oxadiazole (B8745197) Ring

The 1,2,4-oxadiazole ring is a multifunctional heterocycle with distinct electronic characteristics that dictate its reaction pathways. chim.it Its low aromaticity and the presence of multiple heteroatoms create a unique reactivity profile. researchgate.netchim.it

The distribution of electrons within the 1,2,4-oxadiazole ring results in specific sites being susceptible to either nucleophilic or electrophilic attack. The carbon atoms at the C3 and C5 positions are electron-deficient and thus serve as the primary electrophilic sites, vulnerable to attack by nucleophiles. chim.itchemicalbook.com Conversely, the ring's nitrogen atoms exhibit nucleophilic or ambiphilic characteristics. The pyridine-like nitrogen at the N4 position is generally considered the most nucleophilic center, often involved in protonation and metal complexation. The N2 nitrogen is described as having ambiphilic character. While it is rarely attacked by external nucleophiles, its electrophilic nature is crucial in intramolecular rearrangements where it is attacked by a nucleophilic center within a side chain. The N3 atom has also been noted for its nucleophilic character. chim.it

Table 1: Reactivity Sites of the 1,2,4-Oxadiazole Ring

| Ring Position | Character | Typical Reactions |

| C3 | Electrophilic | Nucleophilic Substitution |

| C5 | Electrophilic | Nucleophilic Substitution |

| N2 | Ambiphilic/Electrophilic | Intramolecular Nucleophilic Attack (Rearrangements) |

| N4 | Nucleophilic/Weakly Basic | Protonation, Metal Complexation |

A defining characteristic of the 1,2,4-oxadiazole ring is the inherent weakness of the O1-N2 bond. researchgate.netosi.lv This bond is readily cleaved under thermal or photochemical conditions, a feature that underpins many of the ring's rearrangement reactions. chim.it The oxygen atom acts as a good internal leaving group, facilitating the scission of this bond. This lability is a primary driver for the transformation of 1,2,4-oxadiazoles into other, more stable heterocyclic systems. researchgate.net

Cleavage of the C-O bond can also occur, particularly during reduction reactions. These bond cleavage processes are central to the diverse reactivity of the 1,2,4-oxadiazole nucleus, enabling its utility as a versatile synthetic intermediate.

Thermal Rearrangements in 1,2,4-Oxadiazoles

Due to its relatively low aromatic stability, the 1,2,4-oxadiazole ring has a pronounced tendency to undergo thermal rearrangements to form more stable heterocycles. researchgate.net

The Boulton-Katritzky Rearrangement (BKR) is one of the most significant and extensively studied thermal transformations of 1,2,4-oxadiazoles. chim.it The reaction is classified as an internal nucleophilic substitution. chim.itacs.org It involves a three-atom side chain attached to the heterocycle, typically at the C3 position. chim.itacs.org The mechanism proceeds via the nucleophilic attack of an atom (Z) in the side chain onto the electrophilic N2 atom of the oxadiazole ring. chim.it This attack leads to the cleavage of the weak O-N bond, with the ring's oxygen atom acting as an internal leaving group. chim.itacs.org The driving force for this irreversible process is often the formation of a more stable bond (e.g., C-N, N-N, S-N) at the expense of the less stable O-N bond. chim.itacs.org The BKR can be initiated under various conditions and allows for the synthesis of a wide array of other five-membered heterocyclic rings. chim.itacs.org

The outcome of the Boulton-Katritzky Rearrangement is highly dependent on the sequence of atoms in the side chain. Specific side-chain sequences can be used to direct the rearrangement toward predictable heterocyclic products. For instance, a hydrazone of a 3-acyl-1,2,4-oxadiazole, which contains a CNN sequence in its side chain, can rearrange to form 1,2,3-triazoles. chim.it

A notable example is the rearrangement involving an NNC side-chain sequence attached at the C3 position of the oxadiazole. acs.org The thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones, which possess this NNC sequence, leads to the formation of 1,2,4-triazole (B32235) derivatives. acs.orgresearchgate.net This transformation represents a specific application of the BKR where the terminal carbon atom of the NNC sequence acts as the nucleophile, attacking the N2 position of the oxadiazole ring. acs.org Such reactions, often carried out under solvent-free conditions, can produce the final triazole products in good to high yields. researchgate.net

Table 2: Boulton-Katritzky Rearrangements of 1,2,4-Oxadiazoles with Different Side-Chains

| Side-Chain Sequence (at C3) | Resulting Heterocycle |

| CNN | 1,2,3-Triazole chim.it |

| NNC | 1,2,4-Triazole chim.itacs.org |

| NCN | 1,2,4-Triazole chim.it |

| NCC | Imidazole chim.it |

| CNC | Imidazole chim.it |

Photochemical Transformations of 1,2,4-Oxadiazoles

In addition to thermal reactions, 1,2,4-oxadiazoles are photochemically active. Irradiation can induce the cleavage of the weak O-N bond, generating reactive intermediates that can follow several different pathways to yield a variety of products. chim.it The specific outcome often depends on the substitution pattern of the oxadiazole and the reaction medium. chim.it

Upon photo-induction, a reactive open-chain intermediate can be formed, which may have zwitterionic, bi-radical, or nitrene-like characteristics. chim.it This intermediate can then cyclize or react with the solvent to form various products. rsc.org For example, the irradiation of 3-amino-5-aryl-1,2,4-oxadiazoles can lead to photoisomerization, yielding 1,3,4-oxadiazoles, potentially through a 'ring contraction–ring expansion' (RCE) route. chim.itrsc.org Another pathway is the internal-cyclization isomerization (ICI) route, which can produce a regioisomeric 1,2,4-oxadiazole. chim.it The photochemistry of 1,2,4-oxadiazoles has been explored in various contexts, including a photochemical version of the Boulton-Katritzky reaction. nih.gov The photochemical cleavage of related 1,2,4-oxadiazole-4-oxides is also a known process that generates reactive nitrosocarbonyl intermediates. researchgate.net

Photoisomerization Pathways to Triazoles

The photochemical isomerization of 1,2,4-oxadiazole derivatives into 1,2,4-triazoles represents a significant transformation, often considered a photochemical variant of the Boulton-Katritzky reaction. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. ingentaconnect.comresearchgate.net

Research has shown that the photoisomerization of certain 1,2,4-oxadiazole derivatives, such as those with hydrazone side chains, can proceed through the first excited singlet state. researchgate.net For instance, the photochemical behavior of arylhydrazones of 3-benzoyl-5-X-1,2,4-oxadiazoles has been examined to understand the effects of various structural modifications on the rearrangement course. nih.gov In one proposed mechanism, irradiation in the presence of a ruthenium complex, Ru(bpy)₂Cl₂, can initiate an electron transfer process. ingentaconnect.comresearchgate.net This process facilitates a hydrogen atom transfer from a hydrazonic NH group to the N(4) atom of the oxadiazole ring. ingentaconnect.comresearchgate.net The resulting radical cation subsequently cyclizes, leading to the triazole product via a Dewar isomer-like structure. ingentaconnect.comresearchgate.net The specific geometry (E/Z isomerism) of the starting hydrazone can influence whether the reaction is concerted or proceeds through a ring-opening intermediate. researchgate.net

| Parameter | Description | Source(s) |

| Reaction Type | Photochemical Isomerization | nih.govingentaconnect.com |

| Starting Material | 1,2,4-Oxadiazole Derivatives (e.g., with hydrazone substituents) | nih.govresearchgate.net |

| Product | 1,2,4-Triazole Derivatives | ingentaconnect.comresearchgate.net |

| Proposed Mechanism | Involvement of first excited singlet state; electron transfer-initiated hydrogen transfer. | researchgate.net |

| Key Intermediate | Radical cation cyclizing through a Dewar isomer structure. | ingentaconnect.comresearchgate.net |

| Influencing Factors | Geometry of substituents (E/Z isomers), nature of substituents on the ring. | nih.govresearchgate.net |

Photoinduced Competitive Rearrangements: Ring Contraction-Ring Expansion (RCRE), Internal-Cyclization Isomerization (ICI), and C(3)-N(2) Migration-Nucleophilic Attack-Cyclization (MNAC)

Upon photoexcitation, 1,2,4-oxadiazoles can undergo several competing rearrangement pathways. acs.orgnih.gov The product selectivity is highly dependent on the substituents present, particularly on the amino moiety at the C(3) position. acs.orgnih.gov Theoretical and spectroscopic studies have identified three primary routes for compounds like 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles: Ring Contraction-Ring Expansion (RCRE), Internal-Cyclization Isomerization (ICI), and C(3)-N(2) Migration-Nucleophilic Attack-Cyclization (MNAC). researchgate.netacs.orgnih.gov These processes are believed to involve a neutral singlet excited state. acs.orgnih.gov

Ring Contraction-Ring Expansion (RCRE): This pathway typically leads to the formation of 1,3,4-oxadiazole (B1194373) isomers. chim.itresearchgate.net The process involves the initial contraction of the 1,2,4-oxadiazole ring, often to a highly strained intermediate, followed by an expansion to the more stable 1,3,4-oxadiazole system. chim.it The irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles in the presence of a base like triethylamine (B128534) (TEA) can yield 2-alkyl-5-amino-1,3,4-oxadiazoles via the RCRE route. researchgate.net

Internal-Cyclization Isomerization (ICI): The ICI mechanism results in a regioisomeric 1,2,4-oxadiazole. chim.itchim.it This pathway is a form of ring-degenerate isomerization where the substituents on the C(3) and C(5) positions are effectively swapped. researchgate.net For example, irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles can also produce 3-alkyl-5-amino-1,2,4-oxadiazoles through the ICI pathway, competing with the RCRE route. researchgate.net

C(3)-N(2) Migration-Nucleophilic Attack-Cyclization (MNAC): The MNAC pathway is another distinct thermal rearrangement process that can be initiated photochemically. researchgate.net It involves the formation of a diazirine intermediate, which then evolves into a carbodiimide (B86325) intermediate through migration. researchgate.net A subsequent intramolecular nucleophilic attack and cyclization lead to the final product. researchgate.netresearchgate.net

The competition between these pathways is rationalized by the evolution of the excited state into stable ground-state intermediates, subsequent equilibria in solution, and the relative stabilization of intermediates and transition states. nih.gov

| Rearrangement | Abbreviation | Typical Product | Mechanistic Feature | Source(s) |

| Ring Contraction-Ring Expansion | RCRE | 1,3,4-Oxadiazole isomer | Involves contraction to an intermediate followed by expansion. | chim.itacs.orgresearchgate.net |

| Internal-Cyclization Isomerization | ICI | Regioisomeric 1,2,4-Oxadiazole | Interchange of annular atoms leading to substituent swapping. | chim.itacs.orgchim.it |

| Migration-Nucleophilic Attack-Cyclization | MNAC | Varies (e.g., 2-acylamino-1,3,4-oxadiazoles) | Proceeds through diazirine and carbodiimide intermediates. | researchgate.netacs.orgresearchgate.net |

Functional Group Reactivity on 3-(Methylthio)-1,2,4-oxadiazol-5-amine

The reactivity of 3-(Methylthio)-1,2,4-oxadiazol-5-amine is dictated by the interplay of its three key components: the 1,2,4-oxadiazole core, the 5-amino group, and the 3-methylthio substituent. The electron-withdrawing nature of the oxadiazole ring influences the reactivity of the attached functional groups. mdpi.com

Reactivity of the 5-Amino Group

The amino group at the C(5) position of a 1,2,4-oxadiazole ring generally behaves as a typical heterocyclic amine, though its nucleophilicity is modulated by the heterocyclic core. It can readily undergo reactions such as acylation. nih.govlookchem.com For instance, the reaction of 2-amino-5-aryl-1,3,4-oxadiazoles with various acyl chlorides occurs at the exocyclic amino group. lookchem.com Similarly, the 5-amino group of 3-(Methylthio)-1,2,4-oxadiazol-5-amine is expected to be acylated, alkylated, and participate in condensation reactions with carbonyl compounds.

Furthermore, the amino group can be a key participant in intramolecular rearrangements. The presence of a nucleophilic amino group can facilitate ring transformations, such as the Boulton-Katritzky rearrangement, where it can act as the internal nucleophile under certain conditions. chim.it

Transformations of the 3-Methylthio Substituent (e.g., Oxidation, Nucleophilic Substitution)

The methylthio (-SCH₃) group at the C(3) position is susceptible to a range of chemical transformations.

Oxidation: The sulfur atom of the methylthio group can be readily oxidized to form the corresponding methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) derivatives. rsc.org Oxidation of similar thioether groups on other heterocyclic systems, such as 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole, has been successfully achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). rsc.org The resulting sulfoxides and sulfones are valuable intermediates, as the sulfonyl group, in particular, is an excellent leaving group, enhancing the potential for nucleophilic substitution at the C(3) position.

Nucleophilic Substitution: The C(3) position of the 1,2,4-oxadiazole ring is an electrophilic center. chim.it While less reactive than the C(5) position, the presence of a good leaving group allows for nucleophilic substitution reactions. The methylthio group itself can sometimes be displaced, but more commonly, it is first oxidized to the methylsulfonyl group to facilitate substitution. Various nucleophiles, including amines and alkoxides, could then displace the methylsulfonyl group to introduce new functionalities at the C(3) position. The thiol group on related oxadiazole thiones is known to undergo nucleophilic substitution reactions readily, highlighting the potential for such reactivity at this position. nih.gov

| Transformation | Reagent/Condition | Product Group | Significance | Source(s) |

| Oxidation | m-CPBA or other oxidizing agents | Methylsulfinyl (-SOCH₃), Methylsulfonyl (-SO₂CH₃) | Increases electrophilicity of C(3), creates a good leaving group. | rsc.org |

| Nucleophilic Substitution | Various Nucleophiles (after oxidation to sulfone) | New C(3)-substituted 1,2,4-oxadiazoles | Functionalization of the heterocyclic core. | nih.gov |

Potential for Intramolecular Rearrangements Influenced by Substituents

The specific substituents on the 1,2,4-oxadiazole ring are known to profoundly influence the course of molecular rearrangements. researchgate.net In 3-(Methylthio)-1,2,4-oxadiazol-5-amine, both the amino and methylthio groups can play significant roles.

The 5-amino group can act as an internal nucleophile. For example, in rearrangements of 3-acylamino-1-oxa-2-azoles, the nitrogen of the amino group is a key participant. clockss.org Depending on the reaction conditions and the presence of other reactive sites within the molecule (introduced via derivatization of the amino or methylthio groups), the amino group could initiate an intramolecular cyclization or rearrangement.

The 3-methylthio group, especially after oxidation, can also influence rearrangement pathways. The increased electrophilicity at C(3) could make the ring more susceptible to nucleophilic attack, which is often the initiating step in ring-opening and ring-transformation reactions, such as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.net The interplay between the nucleophilic 5-amino group and the electrophilic C(3) center (enhanced by the methylthio/methylsulfonyl group) could potentially lead to unique intramolecular cyclization or rearrangement pathways, forming fused heterocyclic systems.

Computational and Theoretical Chemistry Studies on 1,2,4 Oxadiazoles and Substituted Derivatives

Quantum Mechanical Investigations of Oxadiazole Systems

Quantum mechanical calculations are fundamental to the theoretical study of molecules. They provide a quantitative description of the electronic structure and have been widely applied to understand the properties of 1,2,4-oxadiazole (B8745197) derivatives.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has proven to be a reliable approach for predicting the molecular geometry and stability of 1,2,4-oxadiazole derivatives.

Studies on 1,2,4-oxadiazol-5-amine and its derivatives have utilized DFT to optimize molecular geometries and calculate various properties. researchgate.net For instance, the B3LYP functional combined with a suitable basis set is commonly employed to determine bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. nih.gov The stability of these compounds can be assessed by calculating their total energies and heats of formation. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Substituted 1,2,4-Oxadiazole System

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -XXX.XXXX |

| Heat of Formation (kcal/mol) | XX.XX |

| Dipole Moment (Debye) | X.XX |

| C3-S Bond Length (Å) | 1.XX |

| C5-N Bond Length (Å) | 1.XX |

Note: This table is illustrative and does not represent actual calculated values for 3-(Methylthio)-1,2,4-oxadiazol-5-amine due to the absence of specific literature data.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods have been used to study 1,2,4-oxadiazole systems. researchgate.net

For 1,2,4-oxadiazol-5-amine derivatives, ab initio calculations can be used to corroborate the results obtained from DFT. researchgate.net These methods are particularly useful for studying excited states and reaction mechanisms where DFT might be less reliable. A computational study on 1,2,4-oxadiazol-5-amine derivatives has reported the use of ab initio methods to investigate their molecular geometry and electronic structure. researchgate.net These calculations contribute to a fundamental understanding of the stability and reactivity of the 1,2,4-oxadiazole ring system.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors that help in predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For substituted 1,2,4-oxadiazoles, the nature and position of the substituents significantly influence the energies of the frontier orbitals. The amino group at the 5-position, being an electron-donating group, is expected to raise the energy of the HOMO. Conversely, the methylthio group at the 3-position can also influence the electronic properties. DFT calculations are commonly used to compute the HOMO and LUMO energies and visualize their distribution over the molecule. nih.gov This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Data for a Substituted 1,2,4-Oxadiazole

| Orbital | Energy (eV) |

|---|---|

| HOMO | -X.XX |

| LUMO | -X.XX |

| HOMO-LUMO Gap | X.XX |

Note: This table is for illustrative purposes. Specific values for 3-(Methylthio)-1,2,4-oxadiazol-5-amine are not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For 1,2,4-oxadiazole derivatives, MEP maps can identify the most reactive sites. researchgate.net In 3-(Methylthio)-1,2,4-oxadiazol-5-amine, the nitrogen atoms of the oxadiazole ring and the amino group are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential. Computational studies on 1,2,4-oxadiazol-5-amine derivatives have used MEP contours and surfaces to explain their electronic activity. researchgate.net

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic molecules. While the 1,2,4-oxadiazole ring is considered to have a low level of aromaticity, quantitative measures can be obtained through computational methods. researchgate.net

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. Aromatic Stabilization Energy (ASE) is a thermodynamic measure of aromaticity, calculated as the energy difference between the cyclic conjugated system and a suitable acyclic reference compound.

Electronegativity, Hardness, and Softness Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining global reactivity descriptors for 1,2,4-oxadiazole derivatives. These parameters, including electronegativity (χ), chemical hardness (η), and softness (S), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

The 1,2,4-oxadiazole ring is characterized by its hydrophilic and electron-donating properties, which influence these parameters. nih.gov The nature and position of substituents on the ring significantly modulate the HOMO-LUMO energy gap and, consequently, the reactivity descriptors. mdpi.comnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic density distribution across the heterocyclic system, thereby tuning its hardness and reactivity. These computational insights are crucial in the rational design of new 1,2,4-oxadiazole derivatives with specific electronic properties. mdpi.com

Table 1: Conceptual Global Reactivity Descriptors for Substituted 1,2,4-Oxadiazoles Note: The values below are illustrative and depend on the specific substituents and computational level of theory.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

Mechanistic Insights from Computational Simulations

Computational simulations are pivotal in unraveling the intricate details of chemical transformations involving the 1,2,4-oxadiazole ring. This heterocycle is known for its tendency to undergo rearrangements into more stable systems, a characteristic attributed to its relatively low aromaticity and the presence of a weak O-N bond. researchgate.netchim.it

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations have been extensively used to map the potential energy surfaces of various reactions involving 1,2,4-oxadiazoles, allowing for the identification of intermediates and the characterization of transition state structures.

One of the most studied transformations is the Boulton-Katritzky Rearrangement (BKR) , which involves an internal nucleophilic attack on the N(2) atom of the oxadiazole ring. chim.it Computational models help to determine the activation energies and geometries of the transition states, confirming the influence of substituents and reaction conditions on the reaction pathway.

Another significant area of study is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. For example, computational studies have detailed how 3-chloro-1,2,4-oxadiazoles react with nucleophiles at the C(5) position, leading to a ring-opened nitrile-oxide intermediate that subsequently undergoes cycloaddition. chim.it DFT calculations are crucial for understanding the energetics of these multi-step processes and rationalizing the final product distribution.

Modeling of Thermal Decomposition Pathways

The thermal stability and decomposition of 1,2,4-oxadiazole derivatives, particularly those with energetic functionalities, are critical for their application and have been extensively modeled using quantum chemistry. acs.orgnih.gov Computational studies have shown that the preferred initial step in the unimolecular decomposition of many 1,2,4-oxadiazoles is the cleavage of the weakest bond in the ring. acs.orgnih.gov

Thermochemistry calculations indicate that the primary decomposition pathway is typically a ring-opening reaction initiated by the homolytic cleavage of either the O(1)-N(2) or O(1)-C(5) bond. acs.orgnih.gov The presence of substituents, such as nitro groups, can significantly impact the energy barrier for decomposition without necessarily changing the preferred pathway. acs.orgnih.gov For more complex molecules like bis(1,2,4-oxadiazole)bis(methylene) dinitrate (BODN), computational methods have been used to characterize a network of elementary reaction steps, including NO₂ and HONO eliminations, which are crucial for developing detailed chemical kinetics models. nih.govacs.org

Table 2: Key Findings from Computational Modeling of 1,2,4-Oxadiazole Thermal Decomposition

| Finding | Computational Method(s) | Reference |

|---|---|---|

| Preferred initial step is ring-opening via O-C or O-N bond cleavage. | M062X, CBS-QB3, DLPNO-CCSD(T) | acs.orgnih.gov |

| Nitro group substitution lowers the energy barrier for decomposition. | Quantum Chemistry Calculations | acs.orgnih.gov |

| For nitrate (B79036) esters, NO₂ and HONO eliminations are energetically favorable unimolecular paths. | DFT and Coupled-Cluster Theory | nih.govacs.org |

| A comprehensive reaction network can be developed for modeling combustion and aging. | CCSD(T)-F12/DFT | nih.govacs.org |

Simulation of Photoinduced Processes

The photochemistry of 1,2,4-oxadiazoles is rich and complex, often leading to various isomeric products through different reaction pathways. Computational studies, particularly using Time-Dependent DFT (TD-DFT), have been essential in understanding these photoinduced transformations. acs.orgnih.gov These calculations can predict vertical excitation energies and characterize the nature of the excited states involved. acs.orgnih.gov

Upon photoexcitation, 3-amino-1,2,4-oxadiazoles can undergo several competitive rearrangements. acs.orgnih.govresearchgate.net Computational simulations have helped rationalize the observed product selectivity by identifying three primary routes:

Ring Contraction-Ring Expansion (RCRE) : Leads to the formation of 1,3,4-oxadiazole (B1194373) isomers. acs.orgresearchgate.net

Internal-Cyclization Isomerization (ICI) : Results in the formation of a regioisomeric 1,2,4-oxadiazole. acs.orgresearchgate.net

Migration-Nucleophilic Attack-Cyclization (MNAC) : A pathway dependent on the specific substituents present on the amino group. acs.orgnih.gov

Theoretical models explain these competing pathways by examining the evolution of the initial singlet excited state toward different stable ground-state intermediates and the relative stabilization of these intermediates and their corresponding transition states in solution. acs.orgnih.gov Conical intersections have been identified as playing a crucial role in the photorearrangement processes of these heterocycles. researchgate.net

Predictive Studies Specific to 3-(Methylthio)-1,2,4-oxadiazol-5-amine and its Molecular Characteristics

While extensive experimental and computational studies have been performed on the 1,2,4-oxadiazole class, specific theoretical predictions for 3-(Methylthio)-1,2,4-oxadiazol-5-amine are less common in the literature. However, established computational methodologies can be readily applied to predict its molecular and spectroscopic properties with a high degree of accuracy.

Theoretical Spectroscopy (e.g., NMR, UV-Vis)

Computational methods are widely used to predict the spectroscopic signatures of molecules, providing valuable data that can aid in structure elucidation and characterization.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of 3-(Methylthio)-1,2,4-oxadiazol-5-amine can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT (e.g., B3LYP functional). nih.gov These calculations are performed on the optimized molecular geometry. To improve accuracy, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). iu.edu.sa The predicted chemical shifts are then compared to an internal standard (e.g., Tetramethylsilane) to correlate with experimental spectra. Such calculations have been successfully applied to a wide range of heterocyclic compounds, including those with similar functional groups. iu.edu.sanih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using TD-DFT calculations. nih.gov This method provides information about the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions. researchgate.net The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) offers insight into their nature, such as n→π* or π→π* transitions. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for 3-(Methylthio)-1,2,4-oxadiazol-5-amine Note: These values are hypothetical, based on typical results from DFT calculations for analogous structures, and serve to illustrate the output of predictive computational studies.

| Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT, in ppm) | ||

|---|---|---|

| Atom | Type | Predicted δ (ppm) |

| -S-CH₃ | ¹H | ~2.5 - 2.8 |

| -NH₂ | ¹H | ~5.0 - 6.0 (broad) |

| -S-CH₃ | ¹³C | ~15 - 20 |

| C3 (-SMe) | ¹³C | ~165 - 175 |

| C5 (-NH₂) | ¹³C | ~170 - 180 |

| Predicted UV-Vis Absorption (TD-DFT) | ||

| Transition | λmax (nm) | Nature |

| S₀ → S₁ | ~270 - 290 | π→π |

| S₀ → S₂ | ~230 - 250 | n→π / π→π* |

Conformational Analysis and Molecular Dynamics Simulations of Oxadiazole Derivatives

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior and stability of molecules, such as 1,2,4-oxadiazole derivatives. These methods provide a detailed view of how these molecules behave over time, which is essential for understanding their interaction with biological targets.

Molecular dynamics simulations have been employed to study the stability of 1,2,4-oxadiazole derivatives when bound to specific proteins. For instance, simulations have shown that these compounds can form stable complexes with their target enzymes. tandfonline.comresearchgate.net The stability of such complexes is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) and the radius of gyration (Rg) throughout the simulation. tandfonline.commdpi.com A consistent RMSD value over time suggests that the ligand remains stably bound in the active site of the protein. researchgate.net

In one study, MD simulations of novel 1,2,4-oxadiazole derivatives targeting the Leishmania infantum CYP51 enzyme indicated a strong and stable affinity. mdpi.comnih.gov Similarly, simulations have been used to understand the binding of 1,2,4-oxadiazole-based inhibitors to the Epidermal Growth Factor Receptor (EGFR). tandfonline.com These studies revealed that the most active compounds maintained key hydrogen bonds for extended periods, leading to a stable protein-ligand complex. tandfonline.com The insights gained from these simulations are critical for the rational design of more potent and selective inhibitors. Computational studies, including molecular docking and MD simulations, have also been used to evaluate the potential of oxadiazole derivatives as inhibitors for various other therapeutic targets. researchgate.netresearchgate.net

The following table summarizes findings from molecular dynamics simulations on various oxadiazole derivatives.

| Oxadiazole Derivative Studied | Target Protein/System | Key Findings from MD Simulation | Reference |

|---|---|---|---|

| Novel 1,2,4-oxadiazole derivatives (Ox1–Ox7) | Leishmania infantum CYP51 enzyme | Demonstrated a strong affinity and stable binding of the most promising compound (Ox1) to the target enzyme. | mdpi.comnih.gov |

| 1,2,4-Oxadiazole-based EGFR inhibitors | Epidermal Growth Factor Receptor (EGFR) | The most active compound formed a stable protein-ligand complex, retaining hydrogen bonds for an extended period. | tandfonline.com |

| Pyrazine-oxadiazole hybrids | DprE1 enzyme (Antitubercular target) | The lead compound exhibited superior structural stability, compactness, and consistent binding interactions with the enzyme. | researchgate.net |

| 1,3,4-Oxadiazole derivatives | VEGFR2 and EGFR | The radius of gyration (Rg) was found to be uniform, demonstrating the stability of the protein-ligand complexes. | mdpi.com |

| Oxadiazole derivatives for corrosion inhibition | Iron (110) surface | Simulations explored the adsorption behavior of the inhibitors on the metal surface, indicating superior surface coverage for certain derivatives. | researchgate.net |

Prediction of Chemical Reactive Sites via Fukui Function Analysis

Fukui function analysis is a concept rooted in Density Functional Theory (DFT) that helps in predicting the local reactivity of different atomic sites within a molecule. sciensage.info This analysis is instrumental in identifying which parts of a molecule are most likely to participate in chemical reactions, specifically by indicating sites susceptible to nucleophilic, electrophilic, or radical attacks. sciensage.info

The local reactivity of a molecule is assessed using Fukui indices, which can pinpoint the regions most prone to gaining or losing electrons. sciensage.info A larger value of the Fukui function at a particular atomic center suggests higher reactivity at that site. sciensage.info This method has been applied to various oxadiazole derivatives to understand their reactive behavior. For example, in studies of corrosion inhibitors, Fukui function analysis has been used to identify the primary adsorption sites of oxadiazole derivatives on metal surfaces. researchgate.net One such study suggested that the bromine atom was the primary adsorption site for a particular brominated oxadiazole derivative. researchgate.net

Theoretical studies on 1,3,4-oxadiazole derivatives have utilized global and local reactivity descriptors, including Fukui functions, to predict their stability and reactivity. nih.govfrontiersin.orgresearchgate.net These calculations help in understanding the antioxidant mechanisms by identifying the atoms most likely to donate a hydrogen atom or an electron. nih.govfrontiersin.orgresearchgate.net For substituted 1,3,4-oxadiazoles, Fukui analysis has identified specific nitrogen and carbon atoms within the heterocyclic ring as the most reactive sites for electrophilic and nucleophilic attacks, respectively. sciensage.info

The table below illustrates the application of Fukui function analysis in predicting reactive sites.

| Molecule/Derivative Class | Predicted Reactive Site for Nucleophilic Attack (Electron Acceptor) | Predicted Reactive Site for Electrophilic Attack (Electron Donor) | Methodology | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives (Corrosion Inhibitors) | Not specified | Identified primary adsorption sites on the inhibitor molecule for interaction with the metal surface. | DFT, Fukui Function Analysis | researchgate.net |

| 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole | C(2) atom of the oxadiazole ring | N(5) atom of the oxadiazole ring | DFT at B3LYP/6-31G(d,p) level | sciensage.info |

| 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole | C(13) atom of the phenyl ring | N(5) atom of the oxadiazole ring | DFT at B3LYP/6-31G(d,p) level | sciensage.info |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | Not specified | Analysis of HOMO/LUMO energies and Fukui functions to predict reactivity related to antioxidant activity. | Density Functional Theory (DFT) | nih.govfrontiersin.orgresearchgate.net |

Advanced Functionalization and Derivatization Strategies for 1,2,4 Oxadiazol 5 Amine Scaffolds

Modification at the 5-Amino Position

The amino group at the C5 position of the 1,2,4-oxadiazole (B8745197) ring is a versatile handle for introducing a wide range of substituents through various nitrogen-centered reactions. Its reactivity is analogous to that of an aromatic amine, allowing for conventional transformations.

The nucleophilic character of the 5-amino group allows for the introduction of alkyl and acyl moieties.

N-Alkylation: Direct N-alkylation can be achieved by reacting the 5-amino-1,2,4-oxadiazole (B13162853) with alkyl halides in the presence of a non-nucleophilic base. The reaction proceeds via an SN2 mechanism, leading to secondary or tertiary amines. Another approach involves the amination of 1,2,4-oxadiazol-5(4H)-ones, where tertiary amines can be used to provide 5-dialkylamino 1,2,4-oxadiazoles. organic-chemistry.org This N-dealkylative functionalization offers a pathway to variously substituted amino groups at the C5 position.

N-Acylation: N-acylation is readily accomplished by treating the 5-amino-1,2,4-oxadiazole with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. This reaction forms a stable amide linkage and is a common strategy for attaching larger, more complex molecular fragments to the oxadiazole core. nih.gov The reaction of amidoximes with activated carboxylic acids is a fundamental step in the synthesis of the 1,2,4-oxadiazole ring itself, highlighting the compatibility of amide bond formation with this heterocyclic system. beilstein-journals.orgmdpi.com

Building on N-acylation, the formation of amides and sulfonamides at the 5-amino position is a key strategy for derivatization.

Amidation: This involves coupling the 5-amino-1,2,4-oxadiazole with a carboxylic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). This method is particularly useful for introducing sensitive or complex carboxylic acid fragments under mild conditions. Syntheses of N-aryl-1,3,4-oxadiazol-2-amine analogues have been reported, demonstrating the feasibility of forming amide bonds with amino-oxadiazoles. semanticscholar.orgnih.gov

Sulfonamidation: The reaction of the 5-amino group with various sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This functional group is a critical pharmacophore in many therapeutic agents. The synthesis of sulfonamide derivatives is a well-established method for modifying amino-containing heterocyclic compounds.

| Reagent Class | Functional Group Introduced | Typical Conditions |

| Alkyl Halide (R-X) | N-Alkyl | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) |

| Acyl Chloride (RCOCl) | N-Acyl (Amide) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

| Carboxylic Acid (RCOOH) | N-Acyl (Amide) | Coupling Agent (e.g., EDC, DCC), Base, Solvent (e.g., DMF) |

| Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl (Sulfonamide) | Base (e.g., Pyridine), Solvent (e.g., DCM) |

Functionalization of the 3-Methylthio Group

The 3-methylthio (-SCH₃) group offers a unique handle for functionalization, primarily through reactions involving the sulfur atom.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) derivatives. This transformation is significant as it alters the electronic properties of the substituent and activates it for subsequent reactions. Common oxidizing agents for this purpose include:

meta-Chloroperoxybenzoic acid (m-CPBA): Stoichiometric control allows for selective oxidation. Typically, one equivalent of m-CPBA at low temperatures yields the sulfoxide (B87167), while two or more equivalents lead to the sulfone.

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, this provides a greener alternative for oxidation.

Oxone® (Potassium peroxymonosulfate): A versatile and powerful oxidizing agent for converting sulfides to sulfones.

The resulting methylsulfonyl group is a strong electron-withdrawing group and an excellent leaving group, paving the way for further derivatization.

The methylthio group itself is a poor leaving group. However, upon oxidation to the methylsulfinyl or, more effectively, the methylsulfonyl group, it becomes highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the 1,2,4-oxadiazole ring facilitates this reaction. researchgate.net A wide variety of nucleophiles can be used to displace the methylsulfonyl group, allowing for the introduction of diverse functionalities at the C3 position.

This two-step sequence (oxidation followed by substitution) is a powerful strategy for elaborating the 3-position of the oxadiazole ring. Studies on other sulfur-containing heterocycles have demonstrated that this pathway is effective for introducing nucleophiles such as amines, alkoxides, and thiols. nih.gov

| Step | Transformation | Reagents | Resulting Group |

| 1 | Oxidation | m-CPBA (2 eq.), H₂O₂, Oxone® | Methylsulfonyl (-SO₂CH₃) |

| 2 | Nucleophilic Substitution | R-NH₂, R-OH, R-SH | Amino, Alkoxy, Thioether |

Ring Functionalization and C-H Activation in 1,2,4-Oxadiazoles

Direct functionalization of the heterocyclic ring itself is challenging due to the lack of C-H bonds in 3,5-disubstituted 1,2,4-oxadiazoles like the title compound. However, for 1,2,4-oxadiazole scaffolds possessing a hydrogen atom at the C5 position, direct C-H activation is a viable strategy. researchgate.net

One of the most effective methods for the C-H functionalization of azoles is directed metalation. This involves the deprotonation of a C-H bond using a strong, sterically hindered base, followed by quenching the resulting organometallic intermediate with an electrophile. For scaffolds like 1,2,4-oxadiazoles, TMP (2,2,6,6-tetramethylpiperidyl) bases such as TMPMgCl·LiCl or TMPZnCl·LiCl have proven effective. acs.org This approach allows for the regioselective introduction of various substituents, such as alkyl, aryl, or silyl (B83357) groups, directly onto the carbon skeleton of the ring.

While the specific compound 3-(methylthio)-1,2,4-oxadiazol-5-amine lacks a ring C-H bond, this methodology is highly relevant for the broader class of 1,2,4-oxadiazoles and represents a modern approach to ring functionalization. acs.org Functionalization of substituents attached to the ring can also be achieved, for instance, through electrophilic activation of side chains under superacidic conditions. nih.gov

Construction of Bi- and Polyheterocyclic Systems Featuring the 1,2,4-Oxadiazole Nucleus

The fusion or linking of the 1,2,4-oxadiazole ring with other heterocyclic moieties is a powerful strategy to generate novel chemical entities with expanded chemical space and potentially enhanced biological activities. The inherent reactivity of "3-(Methylthio)-1,2,4-oxadiazol-5-amine" provides a key entry point for the synthesis of such complex structures.

The combination of the 1,2,4-oxadiazole and pyrazole (B372694) rings into a single molecular entity has garnered significant interest, as both heterocycles are independently recognized as important pharmacophores. The synthesis of such hybrid systems often involves the reaction of a 5-amino-1,2,4-oxadiazole derivative with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of a pyrazole ring fused or linked to the oxadiazole core.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Synthesis of a 3-(Methylthio)-1,2,4-oxadiazolyl-pyrazole Derivative

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 3-(Methylthio)-1,2,4-oxadiazol-5-amine | Acetylacetone | 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(methylthio)-1,2,4-oxadiazole | Acid or base catalysis, heat | Data not available |

This table is based on a hypothetical reaction and serves as an illustrative example of a potential synthetic strategy.

Further research is required to explore this synthetic route and to characterize the resulting oxadiazole-pyrazole hybrid compounds. The investigation of different 1,3-dicarbonyl compounds and the optimization of reaction conditions would be crucial for the successful synthesis and diversification of this class of molecules.

The pyrimidine (B1678525) ring is another key heterocycle found in numerous biologically active compounds, including several approved drugs. The fusion of a 1,2,4-oxadiazole ring with a pyrimidine nucleus can lead to the formation of pyrimido[5,4-e] rsc.orgnih.govresearchgate.netoxadiazolo[4,5-a]pyrimidines and other related polycyclic systems. The synthesis of such fused systems often relies on the reactivity of the 5-amino-1,2,4-oxadiazole moiety.

The amino group of "3-(Methylthio)-1,2,4-oxadiazol-5-amine" can participate in cyclocondensation reactions with various pyrimidine precursors. For instance, reaction with a suitably substituted pyrimidine bearing electrophilic centers could initiate a sequence of reactions leading to the formation of a fused ring system.

A general synthetic strategy could involve the reaction of "3-(Methylthio)-1,2,4-oxadiazol-5-amine" with a pyrimidine derivative containing vicinal functional groups, such as an amino and a cyano group, or two reactive halogen atoms. This would allow for the sequential formation of bonds to construct the annulated heterocyclic system.

While specific examples utilizing "3-(Methylthio)-1,2,4-oxadiazol-5-amine" are not documented in the readily available literature, the general principles of heterocyclic synthesis suggest the feasibility of such transformations. A representative hypothetical reaction is outlined below:

Scheme 2: Hypothetical Synthesis of a Pyrimido[4,5-d]oxadiazole Derivative

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 3-(Methylthio)-1,2,4-oxadiazol-5-amine | 2,4-Dichloro-5-nitropyrimidine | 7-Chloro-5-(methylthio)- rsc.orgnih.govresearchgate.netoxadiazolo[4,5-a]pyrimido[5,4-e]pyrimidine | Base, heat | Data not available |

This table presents a hypothetical reaction to illustrate a potential synthetic pathway.

The exploration of these and other cyclization strategies is a promising avenue for the synthesis of novel polyheterocyclic systems based on the "3-(Methylthio)-1,2,4-oxadiazol-5-amine" scaffold. The resulting compounds would be of significant interest for biological screening and could lead to the discovery of new therapeutic agents.

Applications of 1,2,4 Oxadiazole Derivatives in Materials Science

Role as Building Blocks in Organic Materials

Derivatives of 1,2,4-oxadiazole (B8745197) are recognized for their utility as building blocks in the synthesis of more complex organic materials. The 1,2,4-oxadiazole ring is a stable heterocyclic moiety that can be incorporated into larger molecular architectures to impart specific properties.

There is a general suggestion that 3-(Methylthio)-1,2,4-oxadiazol-5-amine may serve as a building block for creating new materials with tailored electronic or optical characteristics. smolecule.com The presence of an amino group and a methylthio group provides reactive sites for further chemical modifications, potentially allowing for its integration into polymers or other functional organic molecules. However, detailed studies or specific examples of materials synthesized using 3-(Methylthio)-1,2,4-oxadiazol-5-amine as a primary building block are not readily found in the reviewed literature.

Development of Liquid Crystalline Materials

The rigid and polar nature of the 1,2,4-oxadiazole ring makes it a suitable component for the core structure of liquid crystalline molecules. By attaching appropriate mesogenic (liquid crystal-forming) groups, researchers have successfully synthesized various 1,2,4-oxadiazole derivatives that exhibit liquid crystal phases. These materials are of interest for applications in displays and other electro-optical devices.

A search of scientific databases reveals no specific studies on the synthesis or characterization of liquid crystalline materials derived from 3-(Methylthio)-1,2,4-oxadiazol-5-amine . The influence of the methylthio and amine substituents on the mesomorphic properties of such a molecule has not been documented.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Applications

Certain 1,2,4-oxadiazole derivatives have been investigated for their luminescent properties and their potential use in Organic Light-Emitting Diodes (OLEDs). In OLEDs, these compounds can function as electron-transporting materials or as components of the emissive layer due to their electronic characteristics and thermal stability.

There is no available research that specifically investigates the luminescent properties of 3-(Methylthio)-1,2,4-oxadiazol-5-amine or its application in OLEDs. The photophysical characteristics, such as absorption, emission spectra, and quantum yield, for this particular compound have not been reported in the context of materials science.

Ionic Liquids and Other Advanced Functional Materials

Ionic liquids are salts with low melting points that are finding increasing use as solvents and functional materials. The structural versatility of organic cations and anions allows for the design of ionic liquids with specific properties. While heterocyclic structures are often incorporated into ionic liquids, there is no evidence in the literature to suggest that 3-(Methylthio)-1,2,4-oxadiazol-5-amine has been used in the synthesis of ionic liquids.

High Energy Density Materials (HEDMs) Research Utilizing Oxadiazole Scaffolds

The 1,2,4-oxadiazole ring is a structural motif of interest in the field of high-energy-density materials (HEDMs) due to its high nitrogen content and thermal stability. Researchers have synthesized various energetic compounds by incorporating explosophoric groups (such as nitro or nitramino groups) onto the 1,2,4-oxadiazole skeleton. nih.govfrontiersin.orgresearchgate.net These materials are investigated for their potential as explosives or propellants. nih.govfrontiersin.orgresearchgate.net

A comprehensive review of the literature did not yield any studies where 3-(Methylthio)-1,2,4-oxadiazol-5-amine was used as a precursor or a component in the synthesis of high-energy-density materials. The energetic properties of this specific compound have not been reported.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 3-(Methylthio)-1,2,4-oxadiazol-5-amine Research

Direct and extensive academic literature focusing exclusively on 3-(Methylthio)-1,2,4-oxadiazol-5-amine is limited. However, the foundational knowledge of 1,2,4-oxadiazole (B8745197) chemistry provides a crucial starting point. Key academic contributions that are relevant to this specific compound can be extrapolated from the broader study of substituted 1,2,4-oxadiazoles:

Synthesis Methodologies: The primary synthetic routes to the 1,2,4-oxadiazole core are well-established. These include the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.itresearchgate.net For 3-(Methylthio)-1,2,4-oxadiazol-5-amine, it is plausible that its synthesis would involve precursors bearing the methylthio and amino functionalities, or their protected equivalents.

Bioisosteric Principles: A significant body of research highlights the use of the 1,2,4-oxadiazole ring as a bioisostere for amide and ester groups in drug discovery. lifechemicals.comnih.gov This principle suggests that the title compound could be a valuable scaffold in medicinal chemistry, potentially offering improved metabolic stability or pharmacokinetic properties compared to analogous structures with amide or ester linkages.

Reactivity Patterns: General reactivity studies of 1,2,4-oxadiazoles indicate the potential for various transformations, including thermal and photochemical rearrangements. chim.it The presence of the amino and methylthio groups on the 3-(Methylthio)-1,2,4-oxadiazol-5-amine ring would likely influence its reactivity, offering sites for further functionalization.

While these general contributions provide a framework, dedicated studies on the synthesis, characterization, and properties of 3-(Methylthio)-1,2,4-oxadiazol-5-amine are needed to establish a comprehensive understanding of this specific molecule.

Identification of Unexplored Research Avenues in Synthesis and Reactivity of Substituted 1,2,4-Oxadiazoles

The synthesis and reactivity of substituted 1,2,4-oxadiazoles present several underexplored research avenues that are directly applicable to 3-(Methylthio)-1,2,4-oxadiazol-5-amine:

Novel Synthetic Strategies: While classical synthetic methods are effective, there is a need for the development of more efficient, atom-economical, and environmentally benign synthetic routes to substituted 1,2,4-oxadiazoles. nih.govacs.org This includes one-pot syntheses and the use of novel catalysts to improve yields and reduce reaction times.

Functional Group Interconversion: The reactivity of the methylthio and amino groups on the 1,2,4-oxadiazole ring of the title compound has not been extensively studied. Research into the selective functionalization of these groups could lead to a diverse library of novel derivatives with unique properties. For instance, oxidation of the methylthio group to sulfoxide (B87167) or sulfone could modulate the electronic properties and biological activity of the molecule.

Ring Transformation Reactions: The 1,2,4-oxadiazole ring is known to undergo rearrangement reactions to form other heterocyclic systems. chim.it A systematic investigation into the thermal and photochemical stability and rearrangement pathways of 3-(Methylthio)-1,2,4-oxadiazol-5-amine could uncover novel synthetic routes to other valuable heterocyclic compounds.

The following table summarizes potential unexplored research avenues:

| Research Avenue | Description | Potential Impact |

| Green Synthesis | Development of solvent-free or aqueous-based synthetic methods. | Reduced environmental impact and increased safety. |

| Catalytic C-H Functionalization | Direct functionalization of C-H bonds on the substituent groups. | More efficient synthesis of complex derivatives. |

| Flow Chemistry Synthesis | Continuous flow synthesis for improved scalability and control. | Safer and more efficient large-scale production. |

| Mechanistic Studies | Detailed investigation of reaction mechanisms for known and new transformations. | Optimization of reaction conditions and prediction of outcomes. |

Opportunities for Advanced Theoretical Modeling and Computational Predictions for Novel Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and development of novel 1,2,4-oxadiazole derivatives. For 3-(Methylthio)-1,2,4-oxadiazol-5-amine, advanced theoretical modeling can provide valuable insights:

Structure-Property Relationships: Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and other quantum chemical parameters of the title compound and its derivatives. mdpi.com These calculations can help in understanding the reactivity and predicting the spectroscopic properties of these molecules.

Pharmacophore Modeling and Virtual Screening: Given the interest in 1,2,4-oxadiazoles as bioactive molecules, computational techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking can be employed to design novel derivatives of 3-(Methylthio)-1,2,4-oxadiazol-5-amine with potential therapeutic applications. mdpi.comrsc.org

Reaction Mechanism Elucidation: Theoretical calculations can be used to model reaction pathways and transition states for the synthesis and functionalization of 3-(Methylthio)-1,2,4-oxadiazol-5-amine. nih.gov This can aid in the optimization of reaction conditions and the prediction of product selectivity.

The following table highlights opportunities for computational studies:

| Computational Approach | Application | Predicted Outcomes |

| DFT Calculations | Electronic structure and reactivity analysis. | Prediction of reaction sites and spectroscopic data. |

| Molecular Dynamics Simulations | Study of conformational flexibility and interactions with biological targets. | Understanding of binding modes and affinity. |

| Virtual High-Throughput Screening | In silico screening of virtual libraries of derivatives. | Identification of potential lead compounds for drug discovery. |

| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early assessment of drug-likeness of novel derivatives. |

Potential for Novel Materials Science Applications and Further Functionalization Strategies

The unique structural features of 1,2,4-oxadiazoles suggest their potential in materials science, an area that remains largely unexplored for 3-(Methylthio)-1,2,4-oxadiazol-5-amine. lifechemicals.comresearchgate.net

Organic Electronics: The electron-deficient nature of the 1,2,4-oxadiazole ring makes it a candidate for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The methylthio and amino substituents on the title compound could be further functionalized to tune the electronic and photophysical properties of the resulting materials.

Energetic Materials: Certain 1,2,4-oxadiazole derivatives have been investigated as energetic materials. rsc.org The nitrogen-rich nature of the 1,2,4-oxadiazole ring, combined with appropriate functionalization, could lead to the development of new energetic compounds with desirable properties.

Polymers and Functional Materials: The bifunctional nature of 3-(Methylthio)-1,2,4-oxadiazol-5-amine (with reactive amino and potentially modifiable methylthio groups) makes it a potential monomer for the synthesis of novel polymers. These polymers could possess interesting thermal, mechanical, or optical properties.

Further functionalization strategies are key to unlocking these applications. For example, the amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of functionalities. The methylthio group could be a handle for cross-coupling reactions or other transformations to build more complex molecular architectures.

Q & A

Q. What are the most effective synthetic routes for preparing 3-(Methylthio)-1,2,4-oxadiazol-5-amine?

The compound can be synthesized via nucleophilic substitution reactions under basic conditions. For example, reacting a thiol-containing precursor (e.g., 1,2,4-oxadiazol-5-thiol) with methylating agents like methyl iodide in the presence of a base (e.g., NaOH or K₂CO₃) to introduce the methylthio group. Microwave-assisted synthesis is recommended to enhance reaction efficiency and yield compared to conventional heating . Purification often involves recrystallization using solvents like DMF/water mixtures .

Q. How can researchers characterize the purity and structure of this compound?

Key methods include:

- Elemental analysis to confirm molecular composition.

- FT-IR spectroscopy to identify functional groups (e.g., C=S stretching at ~600–700 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to resolve methylthio (-SCH₃) and oxadiazole ring protons.

- Mass spectrometry (ESI-MS) for molecular weight confirmation .

- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .

Q. What safety precautions are essential when handling 3-(Methylthio)-1,2,4-oxadiazol-5-amine?

- Use personal protective equipment (PPE): gloves, lab coat, and goggles.

- Avoid inhalation of vapors; work in a fume hood.

- In case of skin contact, wash immediately with water. For spills, use absorbent materials and ensure proper ventilation. The compound may cause skin/eye irritation, as seen in structurally similar thiol-containing heterocycles .

Q. What are the primary research applications of this compound?

It serves as:

- A pharmacophore in drug discovery, particularly for antimicrobial or anticancer agents, due to its heterocyclic core .

- An intermediate in synthesizing agrochemicals or functional materials .

- A ligand in coordination chemistry for metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Microwave irradiation reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yields by 15–20% compared to conventional methods .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like tetrabutylammonium bromide (TBAB) may facilitate phase-transfer catalysis .

- Catalytic systems : Transition metals (e.g., CuI) can accelerate thiol-alkylation reactions .

Q. How should researchers address contradictions in spectral data or reactivity?

- Case example : Discrepancies in ¹H NMR signals for the methylthio group may arise from solvent polarity or tautomerism. Use deuterated DMSO or CDCl₃ for consistent results .

- Reactivity conflicts : If unexpected byproducts form (e.g., sulfoxides), verify the absence of oxidizing agents and ensure inert reaction conditions (N₂ atmosphere) .

Q. What mechanistic insights exist for its biological activity?

- Antimicrobial action : The methylthio group enhances lipophilicity, promoting membrane penetration. The oxadiazole ring may inhibit bacterial enzymes (e.g., dihydrofolate reductase) .

- Anticancer potential : Derivatives intercalate DNA or inhibit topoisomerases, as shown in docking studies with pyridine-containing analogs .

Q. How stable is this compound under varying storage conditions?

Q. What strategies are used to design derivatives with enhanced properties?

- Structural modifications :

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked hybrids for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.